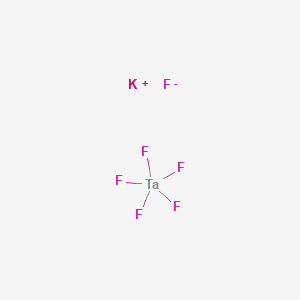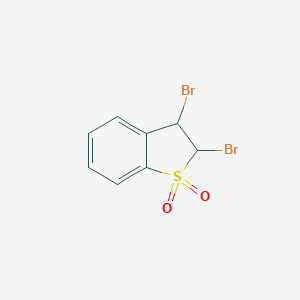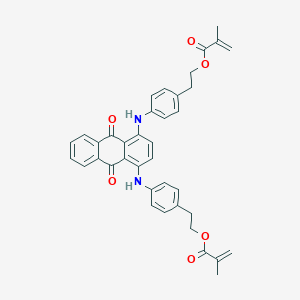
1-Chloro-1-fluoro-1-nitrobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-fluoro-1-nitrobutan-2-one (CFNB) is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CFNB is a yellowish liquid that is soluble in most organic solvents and has a melting point of -28°C. It is a member of the family of α-halo-α-nitro ketones, which are known for their diverse biological activities. In
科学的研究の応用
1-Chloro-1-fluoro-1-nitrobutan-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs. 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives have been shown to have antimicrobial, antifungal, and antitumor properties. Studies have also suggested that 1-Chloro-1-fluoro-1-nitrobutan-2-one may have potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 1-Chloro-1-fluoro-1-nitrobutan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition may contribute to 1-Chloro-1-fluoro-1-nitrobutan-2-one's potential as a treatment for Alzheimer's disease. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the activity of certain proteins involved in cell growth and division, which may explain its antitumor properties.
Biochemical and Physiological Effects
1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-1-fluoro-1-nitrobutan-2-one can induce apoptosis, or programmed cell death, in cancer cells. 1-Chloro-1-fluoro-1-nitrobutan-2-one has also been found to inhibit the growth of various bacterial and fungal strains. In animal studies, 1-Chloro-1-fluoro-1-nitrobutan-2-one has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of 1-Chloro-1-fluoro-1-nitrobutan-2-one is its relatively simple synthesis method, which makes it accessible for laboratory experiments. 1-Chloro-1-fluoro-1-nitrobutan-2-one is also stable and has a long shelf-life, which allows for easy storage and handling. However, 1-Chloro-1-fluoro-1-nitrobutan-2-one is highly reactive and must be handled with care. It is also toxic and can cause skin and eye irritation, so appropriate safety measures must be taken when working with 1-Chloro-1-fluoro-1-nitrobutan-2-one.
将来の方向性
There are many potential future directions for research on 1-Chloro-1-fluoro-1-nitrobutan-2-one. One area of interest is in the development of new drugs based on 1-Chloro-1-fluoro-1-nitrobutan-2-one and its derivatives. Researchers may also investigate the use of 1-Chloro-1-fluoro-1-nitrobutan-2-one in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, 1-Chloro-1-fluoro-1-nitrobutan-2-one's antimicrobial properties may make it a promising candidate for use in disinfectants and other antimicrobial products.
Conclusion
In conclusion, 1-Chloro-1-fluoro-1-nitrobutan-2-one is a promising chemical compound that has potential applications in various fields of scientific research. Its unique properties and diverse biological activities make it an attractive candidate for the development of new drugs and other products. While there are some limitations and safety concerns associated with 1-Chloro-1-fluoro-1-nitrobutan-2-one, its advantages and potential benefits make it a compound worth further investigation.
合成法
1-Chloro-1-fluoro-1-nitrobutan-2-one can be synthesized through a multistep process from commercially available starting materials. The first step involves the reaction of butanone with sodium nitrite and hydrochloric acid to form 1-nitrobutan-2-one. This intermediate is then reacted with hydrogen fluoride gas to yield 1-fluoro-1-nitrobutan-2-one. Finally, the addition of thionyl chloride and hydrogen chloride leads to the formation of 1-Chloro-1-fluoro-1-nitrobutan-2-one.
特性
CAS番号 |
125013-75-4 |
|---|---|
製品名 |
1-Chloro-1-fluoro-1-nitrobutan-2-one |
分子式 |
C4H5ClFNO3 |
分子量 |
169.54 g/mol |
IUPAC名 |
1-chloro-1-fluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5ClFNO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChIキー |
PCVWGSNPJDIVMT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C([N+](=O)[O-])(F)Cl |
正規SMILES |
CCC(=O)C([N+](=O)[O-])(F)Cl |
同義語 |
2-Butanone, 1-chloro-1-fluoro-1-nitro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




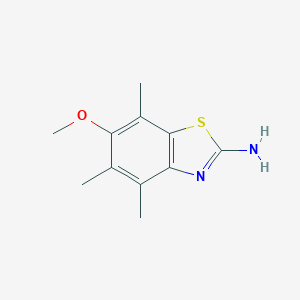
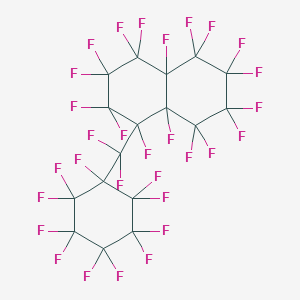
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)







